Compendial Status: USP vs. Non-Pharmacopeial
N‑Formyl‑lenalidomide is an official United States Pharmacopeia (USP) reference standard, whereas many other lenalidomide impurities (e.g., Impurity 2, Impurity 13, Impurity 25) are not compendial materials and lack multi‑traceability to primary pharmacopeial standards [REFS‑1][REFS‑2].
| Evidence Dimension | Regulatory / Compendial Status |
|---|---|
| Target Compound Data | USP Reference Standard (Catalog 1A03390); also available as CRM certified to ISO 17034/ISO 17025 [REFS‑1][REFS‑2]. |
| Comparator Or Baseline | Lenalidomide Impurity 2 (CAS 2197420‑75‑8), Lenalidomide Impurity 13 (CAS 874760‑71‑1), Lenalidomide Impurity 25: Not compendial; not multi‑traceable to USP or EP. |
| Quantified Difference | Qualitative binary: USP‑listed vs. non‑listed. |
| Conditions | Regulatory classification per USP monograph and ICH Q3A/Q3B guidelines. |
Why This Matters
USP reference standards are required for regulatory submissions (ANDA/NDA) and method validation in GMP environments; non‑compendial materials may not be accepted by health authorities.
